molecular formula C7H7F3N2O B1409182 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227581-96-5

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1409182
CAS No.: 1227581-96-5
M. Wt: 192.14 g/mol
InChI Key: QQTUJJALQZDJLR-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the third position, a methoxy group at the fourth position, and a trifluoromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the metalation reaction, where the trifluoromethyl group is introduced to the pyridine ring through a reaction with lithium reagents .

Industrial Production Methods

In industrial settings, the production of this compound often involves high-temperature vapor-phase reactions with transition metal-based catalysts. This method allows for the efficient introduction of the trifluoromethyl group to the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium reagents for metalation, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and methoxy groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups enhances the compound’s reactivity and potential for use in various fields .

Biological Activity

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Amino Group : Located at the 3-position, which can participate in hydrogen bonding with biological targets.
  • Methoxy Group : Positioned at the 4-position, influencing the electronic properties and solubility.
  • Trifluoromethyl Group : Found at the 2-position, contributing to lipophilicity and enhancing membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group enhances its ability to penetrate lipid membranes, while the amino group allows for specific interactions with enzymes and receptors. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, making it a candidate for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported between 3.12 to 12.5 μg/mL, indicating promising antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines. The mechanism involves inhibition of key metabolic pathways in cancer cells, potentially through interaction with enzymes involved in nucleotide synthesis or cell proliferation .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyridine derivatives, including those containing trifluoromethyl groups. The results indicated that compounds with similar structural motifs to this compound displayed enhanced activity compared to traditional antibiotics like ciprofloxacin .

Compound NameMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B6.25Escherichia coli
This compoundTBDTBD

Case Study 2: Anticancer Screening

In a high-throughput screening campaign, several trifluoromethyl-pyridine derivatives were tested against a panel of cancer cell lines. The findings revealed that specific modifications at the amino and methoxy positions significantly influenced cytotoxicity and selectivity towards cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine, and what critical reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include chlorination of the pyridine ring followed by trifluoromethylation (e.g., using CF₃Cu reagents) and methoxy group introduction via nucleophilic substitution. For example, chlorination at the 2-position can precede trifluoromethyl group installation, while methoxy substitution at the 4-position may require alkoxide intermediates. Critical conditions include temperature control (e.g., 80–120°C for trifluoromethylation) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Look for characteristic signals (e.g., δ ~8.0–8.5 ppm for aromatic protons, δ ~3.8 ppm for methoxy protons).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.06 for C₈H₇F₃N₂O) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to validate substituent positions and bond angles, as demonstrated in analogous pyridine derivatives .

Q. What purification techniques are recommended for removing common by-products?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates polar by-products like unreacted amines or hydroxylated intermediates. Recrystallization from ethanol/water mixtures can further enhance purity. Monitor via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, trifluoromethyl) influence the pyridine ring's reactivity?

  • Methodological Answer : The electron-donating methoxy group at the 4-position activates the ring for electrophilic substitution, while the electron-withdrawing trifluoromethyl group at the 2-position deactivates it. Computational studies (DFT) can model charge distribution, revealing preferred sites for further functionalization. For example, the 5-position may become more reactive toward electrophiles due to resonance effects .

Q. What strategies resolve contradictions in reported synthetic methods, such as discrepancies in intermediate stability?

  • Methodological Answer : Variability in intermediate stability often arises from moisture sensitivity or competing side reactions. Use in-situ spectroscopic monitoring (e.g., FTIR or Raman) to track reaction progress. For unstable intermediates (e.g., chlorinated precursors), employ low-temperature (-78°C) quenching or immediate derivatization .

Q. How can computational chemistry predict this compound's behavior in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, simulations can predict whether methoxy displacement proceeds via SNAr (aromatic nucleophilic substitution) or a radical pathway under specific conditions .

Q. What are effective methods to introduce diverse functional groups for structure-activity studies?

  • Methodological Answer :

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position, followed by reduction to an amine.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to install aryl groups at the 6-position.
  • Protection/Deprotection : Use Boc groups for amino protection during multi-step syntheses .

Q. How to design experiments assessing the compound's potential as a pharmacophore in drug development?

  • Methodological Answer :

  • In Silico Screening : Dock the compound into target protein pockets (e.g., kinase enzymes) using AutoDock Vina.
  • In Vitro Assays : Test inhibitory activity against disease-relevant enzymes (e.g., acetylcholinesterase) at varying concentrations (1–100 µM).
  • Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .

Q. What are best practices for analyzing regioselectivity in electrophilic substitutions?

  • Methodological Answer : Competitive reactions with isotopic labeling (e.g., deuterated substrates) can track regioselectivity. For example, bromination (Br₂/FeBr₃) predominantly occurs at the 5-position due to directing effects of methoxy and trifluoromethyl groups. LC-MS/MS quantifies product ratios .

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-4-2-3-12-6(5(4)11)7(8,9)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTUJJALQZDJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine
3-Amino-4-methoxy-2-(trifluoromethyl)pyridine
3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

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